molecular formula C17H14N6O2S B2674057 1-methyl-2-oxo-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide CAS No. 1903277-88-2

1-methyl-2-oxo-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2674057
CAS No.: 1903277-88-2
M. Wt: 366.4
InChI Key: IBLDOVAZWXQYKQ-UHFFFAOYSA-N
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Description

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . Triazolopyrimidines have also attracted growing interest due to their important pharmacological activities, such as antitumor, antimalarial, antimicrobial, anti-inflammatory, antifungal properties, and their potency in macrophage activation .

Scientific Research Applications

Synthesis Techniques and Derivatives

Convenient Synthesis Methods

A study highlights convenient synthesis methods for thiazolo and triazolo pyrimidines, along with pyrimido triazine derivatives, showcasing chemical routes and spectral studies to prove the structures of newly synthesized compounds (Haiza et al., 2000).

Cardiovascular Applications

Another research outlines the synthesis and coronary vasodilating and antihypertensive activities of 1,2,4-triazolo[1,5-a]pyrimidines fused to heterocyclic systems, indicating their potential as cardiovascular agents (Sato et al., 1980).

Antimicrobial Evaluation

The synthesis and antimicrobial evaluation of new thienopyrimidine derivatives have been documented, highlighting their pronounced antimicrobial activity and showcasing a one-step process for annelation (Bhuiyan et al., 2006).

Microwave-Assisted Synthesis

Research on the microwave-assisted synthesis of isothiazolopyridines, pyridothiazines, and pyridothiazepines reports valuable biological activities of these compounds, offering higher yields in shorter times compared to conventional methods (Youssef et al., 2012).

Biological Activities and Molecular Docking

Antiproliferative Activity

A study prepared a library of triazolo[4,3-b]pyridazin-6-yloxy derivatives, evaluating their antiproliferative activity against endothelial and tumor cells, showing a shift in biological activity from thrombin inhibitory to cell proliferation inhibitory (Ilić et al., 2011).

Antibacterial Activity

The synthesis of new pyrrolidinone derivatives bearing various moieties and their testing for antibacterial activity against multiple bacteria strains have been explored, revealing compounds with excellent antibacterial activity (Balandis et al., 2019).

Properties

IUPAC Name

1-methyl-2-oxo-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6O2S/c1-22-8-2-4-11(17(22)25)16(24)18-10-15-20-19-14-7-6-12(21-23(14)15)13-5-3-9-26-13/h2-9H,10H2,1H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBLDOVAZWXQYKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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